![molecular formula C27H21N3O2S B2642839 N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922828-05-5](/img/structure/B2642839.png)
N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamides and has been studied extensively for its biological and chemical properties.
Scientific Research Applications
Anti-Inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. Specifically, a series of derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Among these derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising anti-inflammatory activity . These compounds showed excellent COX-2 selectivity and inhibition of albumin denaturation.
Antiproliferative Activity
Designed derivatives of this compound were characterized by reduced cytotoxicity. Notably, one benzoxazole analogue demonstrated promising antiproliferative activity .
Antibacterial Activity
A related compound, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide, was screened for in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Pharmacological Studies
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds may combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-19-7-5-11-24-25(19)29-27(33-24)30(18-20-8-6-16-28-17-20)26(31)21-12-14-23(15-13-21)32-22-9-3-2-4-10-22/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADEKSRBVWSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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